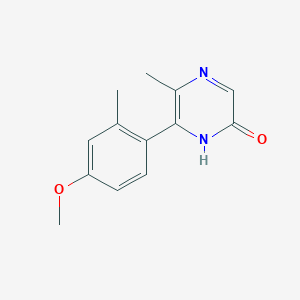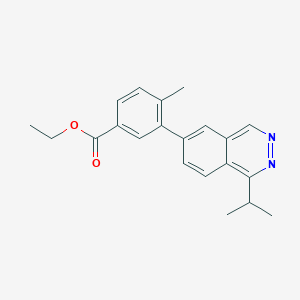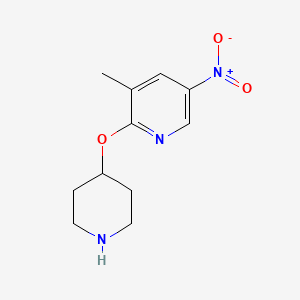
5-Bromo-2-pyridinemethanol 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-pyridinemethanol 1-oxide is a heterocyclic organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position, with an additional oxidation at the nitrogen atom to form an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-pyridinemethanol 1-oxide can be achieved through several methods. One common approach involves the bromination of 2-hydroxymethyl-pyridine followed by oxidation. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide functionality .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can help in achieving high yields and purity of the compound. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-pyridinemethanol 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The N-oxide functionality can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Zinc dust, acetic acid.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol, methanol.
Major Products Formed
Oxidation: 5-Bromo-2-carboxypyridine-1-oxide.
Reduction: 5-Bromo-2-hydroxymethyl-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2-pyridinemethanol 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-pyridinemethanol 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functionality can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atom and hydroxymethyl group can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxymethyl-pyridine: Lacks the N-oxide functionality, making it less reactive in redox processes.
2-Hydroxymethyl-5-chloropyridine: Substitutes chlorine for bromine, which can affect its reactivity and biological activity.
5-Bromo-2-methyl-pyridine-1-oxide:
Uniqueness
5-Bromo-2-pyridinemethanol 1-oxide is unique due to the presence of both the bromine atom and the N-oxide functionality, which confer distinct chemical reactivity and potential biological activity. Its combination of substituents makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H6BrNO2 |
|---|---|
Poids moléculaire |
204.02 g/mol |
Nom IUPAC |
(5-bromo-1-oxidopyridin-1-ium-2-yl)methanol |
InChI |
InChI=1S/C6H6BrNO2/c7-5-1-2-6(4-9)8(10)3-5/h1-3,9H,4H2 |
Clé InChI |
PPQCDICDXVSVSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=[N+](C=C1Br)[O-])CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(Benzenesulfinyl)methyl]sulfanyl}benzene](/img/structure/B8524751.png)



![2H,5H-Spiro[imidazolidine-4,4'-indeno[1,2-b]thiophene]-2,5-dione](/img/structure/B8524766.png)


![Phenyl-1,1-dimethyl-1H-benzo[e]indole-2-carboxylate](/img/structure/B8524787.png)



![5-[(4-Nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B8524838.png)

![2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene](/img/structure/B8524856.png)
